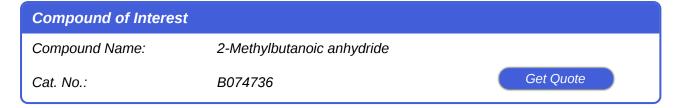


# Spectroscopic Profile of 2-Methylbutanoic Anhydride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

2-Methylbutanoic anhydride (CAS No: 1468-39-9, Molecular Formula: C<sub>10</sub>H<sub>18</sub>O<sub>3</sub>, Molecular Weight: 186.25 g/mol ).[1][2] This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis, offering detailed information on its infrared (IR) and mass spectrometry (MS) characteristics. While extensive searches for experimental Nuclear Magnetic Resonance (NMR) data (¹H and ¹³C) were conducted, publicly available spectra for 2-Methylbutanoic anhydride could not be located. Therefore, this guide will focus on the available spectroscopic data and provide generalized experimental protocols for these techniques.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from Infrared and Mass Spectrometry analyses of **2-Methylbutanoic anhydride**.

#### Infrared (IR) Spectroscopy

The infrared spectrum of **2-Methylbutanoic anhydride**, available from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorption bands indicative of its functional groups.[2]



Wavenumber (cm⁻¹)	Assignment	Functional Group
~2970	C-H stretch	Alkyl
~1815	C=O stretch (symmetric)	Anhydride
~1750	C=O stretch (asymmetric)	Anhydride
~1460	C-H bend	Alkyl
~1050	C-O stretch	Anhydride

Table 1: Key Infrared Absorption Bands for **2-Methylbutanoic Anhydride**. Data sourced from the NIST WebBook.[2]

#### **Mass Spectrometry (MS)**

The electron ionization mass spectrum of **2-Methylbutanoic anhydride** provides valuable information about its molecular weight and fragmentation pattern.[1]

m/z	Relative Intensity (%)	Proposed Fragment
41	100	[C₃H₅]+
57	85	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> or [C <sub>2</sub> H <sub>5</sub> CO] <sup>+</sup>
85	60	[CH <sub>3</sub> CH <sub>2</sub> CH(CH <sub>3</sub> )CO] <sup>+</sup>
102	10	[C <sub>5</sub> H <sub>10</sub> O <sub>2</sub> ] <sup>+</sup> (M-C <sub>4</sub> H <sub>8</sub> O)
186	<5	[M] <sup>+</sup> (Molecular Ion)

Table 2: Major Peaks in the Electron Ionization Mass Spectrum of **2-Methylbutanoic Anhydride**. Data sourced from the NIST WebBook.[1]

## **Experimental Protocols**

The following sections describe generalized methodologies for the acquisition of the spectroscopic data presented. These protocols are based on standard laboratory practices and are intended to provide a foundational understanding of the experimental setup.



#### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **2-Methylbutanoic anhydride** to identify its functional groups.

#### Methodology:

- Sample Preparation: As **2-Methylbutanoic anhydride** is a liquid at room temperature, the neat liquid can be analyzed directly. A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.
- Data Acquisition:
  - A background spectrum of the clean, empty salt plates is recorded.
  - The sample is applied to one of the plates, and the second plate is placed on top to create a thin liquid film.
  - The plates are placed in the spectrometer's sample holder.
  - The infrared spectrum is recorded by passing a beam of infrared radiation through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.
  - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes any spectral contributions from the instrument and the salt plates.
- Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>), is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

## **Electron Ionization Mass Spectrometry (EI-MS)**

Objective: To determine the molecular weight and fragmentation pattern of **2-Methylbutanoic** anhydride.



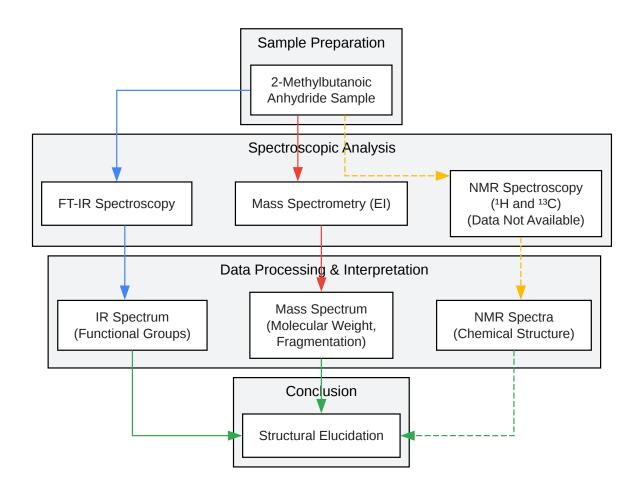
#### Methodology:

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The sample is vaporized in the ion source.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule, forming a positively charged molecular ion ([M]+).
- Fragmentation: The high energy of the electron beam causes the molecular ions to be in a high-energy state, leading to their fragmentation into smaller, positively charged ions (fragment ions) and neutral radicals.
- Mass Analysis: The positively charged ions (both molecular and fragment ions) are
  accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer
  separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
- Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The other peaks in the spectrum represent the fragment ions, and their m/z values and relative intensities can be used to deduce the structure of the molecule.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Methylbutanoic anhydride**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 2-Methylbutanoic anhydride [webbook.nist.gov]
- 2. 2-Methylbutanoic anhydride [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylbutanoic Anhydride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b074736#spectroscopic-data-for-2-methylbutanoic-anhydride-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com